molecular formula C11H15IO B8374688 4-Ethyl-1-iodo-2-isopropoxy-benzene

4-Ethyl-1-iodo-2-isopropoxy-benzene

Cat. No.: B8374688
M. Wt: 290.14 g/mol
InChI Key: GWRSYIMSVQYEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-iodo-2-isopropoxy-benzene is a useful research compound. Its molecular formula is C11H15IO and its molecular weight is 290.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-ethyl-1-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H15IO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8H,4H2,1-3H3

InChI Key

GWRSYIMSVQYEJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-ethyl-2-iodophenol (1.0 g, 4 mmol), potassium carbonate (1.10 g, 8 mmol) and 2-iodopropane (0.80 mL, 8 mmol) was heated at reflux for 6 h. The reaction mixture was cooled to room temperature and water was added. The mixture was extracted with diethyl ether. The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with hexanes, 5% ethyl acetate in hexanes yielded 4-ethyl-1-iodo-2-isopropoxy-benzene (0.93 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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